N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Description
N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Potential
- A study explored the antipsychotic-like profile of related compounds in behavioral animal tests, noting their unique mechanism of not interacting with dopamine receptors, unlike conventional antipsychotics (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
- Research on pyrazole-acetamide derivatives, including their coordination with metals like Co(II) and Cu(II), was conducted, highlighting their significant antioxidant activity in vitro (Chkirate et al., 2019).
Anti-inflammatory and Analgesic Activities
- Several studies have synthesized and evaluated compounds related to N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide for their anti-inflammatory and analgesic properties (Sunder & Maleraju, 2013).
Antimicrobial Activities
- Syntheses of novel compounds including pyrazole derivatives have been explored for their promising antimicrobial activities against various microorganisms (Aly et al., 2011).
Nonlinear Optical Properties
- The nonlinear optical properties of organic crystals related to acetamides, including their behavior in static and dynamic cases, have been theoretically investigated for applications in photonic devices (Castro et al., 2017).
Molecular Conformations and Hydrogen Bonding
- Investigations into the different molecular conformations and hydrogen bonding in crystals related to the compound have been conducted, revealing insights into their structural properties (Narayana et al., 2016).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15-4-7-18(8-5-15)20-13-21-23(29)26(10-11-27(21)25-20)14-22(28)24-19-9-6-16(2)12-17(19)3/h4-13H,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOXVNQCAPKTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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